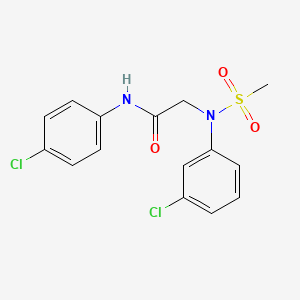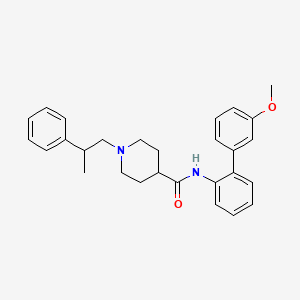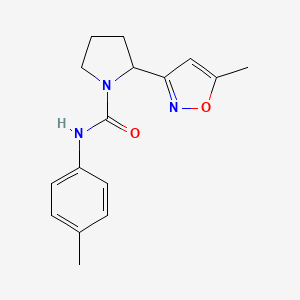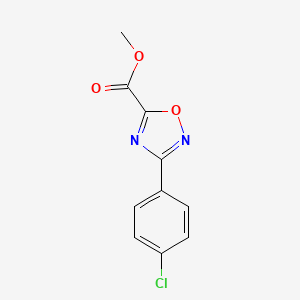
N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It was first synthesized in the 1990s by pharmaceutical company Merck & Co. and has been extensively studied for its potential applications in various fields including scientific research.
Wirkmechanismus
N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to and activating the ghrelin receptor, which is found in high concentrations in the pituitary gland. Activation of the ghrelin receptor leads to an increase in the release of growth hormone.
Biochemical and Physiological Effects:
The increase in growth hormone levels caused by N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. These include increased muscle mass, improved bone density, and increased fat metabolism. It has also been shown to improve sleep quality and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to administer and has a good safety profile. However, one limitation is that its effects on growth hormone levels can be variable, making it difficult to achieve consistent results.
Zukünftige Richtungen
There are many potential future directions for research on N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential applications in the treatment of age-related conditions such as muscle wasting and osteoporosis. Another area of interest is its potential use as a cognitive enhancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential long-term side effects.
Synthesemethoden
The synthesis of N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 4-chloro-3-nitrobenzenamine with 3-chloro-4-fluorobenzaldehyde to form the intermediate compound 3-chloro-4-fluoro-N-(4-chloro-3-nitrophenyl)benzamide. This intermediate is then reacted with methylsulfonyl chloride and glycine to form N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been shown to increase growth hormone levels and insulin-like growth factor 1 (IGF-1) levels in both animals and humans. This makes it a potential candidate for research in the fields of aging, muscle wasting, and bone density.
Eigenschaften
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19(14-4-2-3-12(17)9-14)10-15(20)18-13-7-5-11(16)6-8-13/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCJOKUXWNOSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chlorophenyl)-N-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6047113.png)
![5-[(tetrahydro-2-furanylmethoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6047118.png)
![N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B6047132.png)

![4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6047142.png)
![2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6047167.png)

![5-(2-methylphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6047192.png)

![1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B6047214.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047222.png)
![1-[2-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6047223.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)
![N-cyclopropyl-3-[1-(3-phenylpropanoyl)-3-piperidinyl]propanamide](/img/structure/B6047232.png)